1-(5-Bromo-1H-indol-7-YL)ethanone

Description

Historical Context of Indole (B1671886) Derivatives in Chemical Research

The journey into indole chemistry began in the 19th century, intrinsically linked to the study of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer achieved the first synthesis of indole from oxindole (B195798) by reduction with zinc dust. wikipedia.orgnih.gov This seminal work laid the groundwork for future explorations. Von Baeyer, along with Adolph Emmerling, further contributed with the Baeyer-Emmerling indole synthesis in 1869. pcbiochemres.comwikipedia.org A pivotal moment came in 1883 with Emil Fischer's development of the Fischer indole synthesis, a versatile and widely used method for creating substituted indoles that remains relevant today. wikipedia.orgirjmets.com The early 20th century saw the development of other key synthetic methods like the Leimgruber-Batcho and Bischler-Mohlau syntheses, expanding the accessibility of diverse indole derivatives. irjmets.com The recognition of the indole nucleus in vital biomolecules like the amino acid tryptophan and various alkaloids in the 1930s intensified research, a trend that continues robustly in contemporary chemical research. wikipedia.orgpcbiochemres.com

Significance of the Indole Scaffold in Organic Synthesis

The indole scaffold is a privileged structure in organic synthesis due to its widespread presence in biologically active molecules. bohrium.comeurekaselect.com Its unique electronic properties, stemming from the fused aromatic system, make it a versatile building block for creating complex molecular architectures. numberanalytics.com The electron-rich nature of the indole ring allows for selective electrophilic substitution, primarily at the C3 position. irjmets.com

The applications of indole derivatives are extensive and varied. In medicinal chemistry, the indole nucleus is a core component of numerous therapeutic agents, including anti-inflammatory drugs like indomethacin, anticancer agents such as vincristine, and antihypertensive compounds like reserpine. nih.govpurkh.com The neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174) are also prominent examples of biologically crucial indole derivatives. wikipedia.org Beyond pharmaceuticals, indole-based compounds are integral to materials science, finding use in the development of organic semiconductors and dyes. numberanalytics.comrsc.org The continuous development of novel synthetic methodologies, including metal-catalyzed reactions and C-H activation, further enhances the ability of chemists to functionalize the indole core in a site-selective manner, paving the way for new discoveries. purkh.combohrium.com

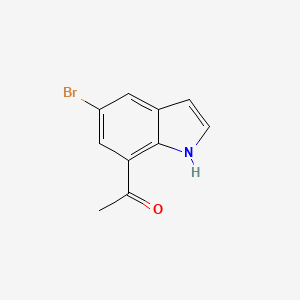

Structural Overview of 1-(5-Bromo-1H-indol-7-YL)ethanone

The compound of interest is systematically named This compound . This nomenclature precisely describes its molecular structure. The "1H-indole" core indicates the parent heterocyclic system with the nitrogen atom at position 1. The substituents are a bromo group at position 5 and an ethanone (B97240) (acetyl) group at position 7. The connectivity is therefore an acetyl group attached to the 7th carbon of the indole ring and a bromine atom attached to the 5th carbon.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈BrNO |

| Structure | A 1H-indole ring substituted with a bromine atom at position 5 and an ethanone group at position 7. |

The substitution pattern on the indole ring is crucial in determining the properties of a derivative. Positional isomerism, where substituents occupy different positions on the ring, leads to distinct compounds with potentially different chemical and biological activities.

In the case of bromoindoles , the bromine atom can be attached to any of the seven available carbon atoms of the indole ring, leading to multiple isomers. The regioselectivity of bromination can often be controlled by the reaction conditions and the protecting groups used on the indole nitrogen. For instance, N-carbomethoxyindoline can be regioselectively brominated at the C-5 position. acs.org

Similarly, acetylindoles exhibit positional isomerism. The acetyl group can be introduced at various positions, with the site of acylation influenced by the synthetic method employed. For example, 3-acyl-indole derivatives have been identified as inhibitors of the dengue virus, highlighting the importance of the substituent's position. nih.gov The synthesis of specific isomers, such as those required for creating targeted molecules, often involves multi-step procedures with careful control of reaction parameters. beilstein-journals.orgnih.gov

The specific arrangement of a bromo group at C-5 and an acetyl group at C-7 in this compound defines its unique identity among a vast number of possible isomers.

Indole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert, most often by the migration of a proton. The most stable and common tautomer is the 1H-indole , where the hydrogen atom is attached to the nitrogen. nih.govaip.org This stability is attributed to the aromaticity of the fused ring system. nih.gov

Other less stable tautomers include 2H-indole and 3H-indole (also known as indolenine), where the proton has migrated to a carbon atom. nih.govaip.org While significantly less stable than the 1H form, these tautomers can play a role in the reactivity and photochemical behavior of indoles. aip.orgnih.gov For instance, the formation of 3H-indole has been observed under photochemical conditions. aip.org The interconversion between these tautomers can be influenced by factors such as the solvent, pH, and the presence of other molecules. ub.eduresearchgate.net In certain reactions, the tautomerization of 1H-indole to 3H-indole can be induced to create novel molecular scaffolds. researchgate.netrsc.org For this compound, while the 1H-tautomer is expected to be the overwhelmingly predominant form, the potential for tautomerism is an inherent characteristic of its indole core.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQKQTUKOZNLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC(=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-74-0 | |

| Record name | 1253789-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1 5 Bromo 1h Indol 7 Yl Ethanone

Reactivity of the Indole (B1671886) Nucleus in 1-(5-Bromo-1H-indol-7-YL)ethanone

The indole ring system is inherently electron-rich, predisposing it to electrophilic attack. The specific reactivity of the indole nucleus in this compound is modulated by the substituents on the ring.

Electrophilic Aromatic Substitution on the Indole Ring

Indole is a π-excessive heterocycle, making it susceptible to electrophilic substitution. niscpr.res.in The preferred site for electrophilic attack is typically the C3 position. niscpr.res.in However, the presence of substituents on the indole ring can direct electrophiles to other positions. For instance, in 5,7-dimethoxyindoles, the C4 position is strongly nucleophilic. arkat-usa.org The reactivity also depends on the nature of other substituents present on the ring. arkat-usa.org

Influence of Bromine at Position 5 on Reactivity

The bromine atom at the C5 position of the indole ring plays a significant role in the molecule's reactivity and has been shown to be critical for the biological activity of some indole derivatives. researchgate.netresearchgate.net Bromine is an electron-withdrawing group, which can influence the regioselectivity of further substitution reactions. researchgate.net For example, the presence of a bromine atom on the fused benzo ring of an indole framework has been reported to impart significant antitumor activity in both synthetic and naturally occurring indole derivatives. researchgate.net The synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins has been explored, highlighting the interest in the antiproliferative activity of these compounds. beilstein-archives.org

Transformations of the Ethanone (B97240) Group at Position 7

The ethanone (acetyl) group at the C7 position provides a reactive site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Oxime Formation and Related Derivatization

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with hydroxylamine (B1172632) to form an oxime. researchgate.netnumberanalytics.com This reaction is a fundamental transformation in organic chemistry and serves as a key step in the synthesis of various derivatives. numberanalytics.com For instance, 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles have been reacted with hydroxylamine hydrochloride in the presence of pyridine (B92270) and ethanol (B145695) to produce the corresponding diketo oxime derivatives. researchgate.net

Beckmann Rearrangement of Oxime Derivatives

The oximes derived from this compound can undergo a Beckmann rearrangement. researchgate.netmasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction converts the oxime into an amide. masterorganicchemistry.combeilstein-journals.org For example, the Beckmann rearrangement of the oxime derived from 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with trifluoroacetic acid resulted in the corresponding 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles. researchgate.net This rearrangement is a well-established method for the synthesis of amides from ketoximes. beilstein-journals.org

Cross-Coupling Reactions and Further Functionalization via Bromine

Detailed research findings on the participation of this compound in cross-coupling reactions are not documented. While the 5-bromo substituent on the indole ring is generally suitable for various palladium-catalyzed cross-coupling reactions, specific conditions, catalysts, and yields for this particular isomer have not been reported.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Reactions

There are no available studies on the Suzuki-Miyaura coupling of this compound. Such reactions are plausible for the synthesis of 5-aryl or 5-heteroaryl derivatives, but experimental data is absent from the literature.

Other Metal-Catalyzed Cross-Couplings

Information regarding other metal-catalyzed cross-coupling reactions, such as Heck, Sonogashira, Buchwald-Hartwig, or Stille couplings, involving this compound is not available.

Oxidation and Reduction Chemistry

Specific studies on the oxidation and reduction of this compound have not been published. While the acetyl group could theoretically be reduced to an alcohol or the indole ring could be oxidized, the specific reagents, conditions, and outcomes for this compound are not documented.

Spectroscopic Characterization and Structural Analysis of 1 5 Bromo 1h Indol 7 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework. The analysis of chemical shifts, coupling constants, and correlation spectra from various NMR experiments allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1-(5-Bromo-1H-indol-7-YL)ethanone is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of neighboring protons.

Based on the analysis of related indole (B1671886) derivatives, the following table outlines the predicted ¹H NMR spectral data for this compound. The indole N-H proton is typically observed as a broad singlet at a downfield chemical shift, often above 11 ppm. The protons on the pyrrole (B145914) ring (H-2 and H-3) and the benzene (B151609) ring (H-4 and H-6) will appear in the aromatic region, with their specific shifts and multiplicities determined by the substitution pattern. The methyl protons of the ethanone (B97240) group will resonate as a singlet in the upfield region.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | > 11.0 | br s | - |

| H-2 | ~7.5 | t | J ≈ 2.5-3.0 |

| H-3 | ~6.5 | t | J ≈ 2.0-2.5 |

| H-4 | ~7.8 | d | J ≈ 1.5-2.0 |

| H-6 | ~7.9 | d | J ≈ 1.5-2.0 |

| -COCH₃ | ~2.6 | s | - |

¹³C NMR Chemical Shift Analysis

The following table presents the predicted ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~198 |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~129 |

| C-4 | ~123 |

| C-5 | ~115 |

| C-6 | ~126 |

| C-7 | ~120 |

| C-7a | ~135 |

| -COCH₃ | ~28 |

2D NMR Techniques for Structural Assignment

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of the protons within the aromatic rings. For instance, correlations would be expected between H-2 and H-3 on the pyrrole ring, and between H-4 and H-6 on the benzene ring through long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the chemical shift of a carbon atom to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For example, correlations between the methyl protons of the ethanone group and the carbonyl carbon (C=O) as well as C-7 of the indole ring would confirm the position of the acetyl group.

Spectroscopic Discrimination of Indole Tautomers

Indole and its derivatives can exist in different tautomeric forms, primarily the 1H-indole and the 3H-indole (indolenine) forms. NMR spectroscopy is a powerful tool for distinguishing between these tautomers. In the case of this compound, the presence of a distinct N-H proton signal in the ¹H NMR spectrum, typically at a low field, is a strong indicator of the predominance of the 1H-indole tautomer in solution. Furthermore, the chemical shifts of the pyrrole ring carbons, particularly C-2 and C-3, are characteristic of the 1H-indole form. The less stable 3H-tautomer would exhibit a sp³-hybridized C-3 carbon at a much higher field and would lack the N-H proton signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Characteristic Vibrational Modes (e.g., N-H, C=O, Aromatic C-H)

The IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups.

The following table summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (indole) | 3400-3300 | Medium |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| C=O stretch (ketone) | 1680-1660 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-N stretch | 1350-1250 | Medium |

| C-Br stretch | 600-500 | Medium to Strong |

The presence of a strong absorption band in the region of 1680-1660 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the ethanone substituent. The N-H stretching vibration of the indole ring is expected to appear as a medium intensity band in the 3400-3300 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ range. Additionally, characteristic absorptions for aromatic C=C stretching and C-N stretching will be present in the fingerprint region of the spectrum, further confirming the indole core structure. The C-Br stretch is expected at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₁₀H₈BrNO), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope Formula | Calculated Mass (Da) |

| C₁₀H₈⁷⁹BrNO | 236.9844 |

| C₁₀H₈⁸¹BrNO | 238.9823 |

This table presents the theoretical exact masses for the two major isotopic variants of the target compound.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is often unique to a particular molecular structure and can provide valuable information for its identification. The fragmentation of this compound would likely proceed through several characteristic pathways.

A common fragmentation pathway for acetyl-substituted aromatic compounds is the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). For the parent indole molecule, the mass spectrum shows characteristic fragmentation patterns that can be used for its identification nist.gov. In the case of this compound, the presence of the bromo- and ethanone substituents would be expected to influence the fragmentation. The initial fragmentation would likely involve the cleavage of the bond between the indole ring and the acetyl group.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment | Proposed Structure |

| [M-CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| [M-COCH₃]⁺ | Cleavage of the bond between the indole ring and the acetyl group |

| [M-Br]⁺ | Loss of the bromine atom |

This table outlines some of the expected fragmentation products based on the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and can be used to characterize its chromophoric system.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole chromophore. The parent indole molecule exhibits characteristic absorption bands in the ultraviolet region nist.gov. The presence of the bromo- and ethanone substituents will likely cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system and the electronic effects of the substituents.

The ethanone group, being an electron-withdrawing group, will interact with the indole ring, influencing the energy of the π → π* transitions. The bromine atom, with its lone pairs of electrons, can also participate in resonance with the indole ring, further modifying the electronic structure and the resulting UV-Vis spectrum. Photophysical studies of various nitrogen heterocycles, including indole derivatives, have shown how different substituents can tune their absorption and emission properties umaine.edu.

X-ray Crystallography

While a crystal structure for this compound itself is not available in the provided search results, the crystal structure of a very closely related derivative, 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, has been determined africaresearchconnects.com. This structure provides valuable insights into the likely geometry of the target molecule. In this related compound, the indole ring system is essentially planar.

Furthermore, the crystal structure of (4-Bromophenyl)(1H-indol-7-yl)methanone reveals that the indole ring system and the adjacent carbonyl group are nearly coplanar, with a dihedral angle of 15.51 (3)° between the indole plane and the central C—C(=O)—C bridge nih.gov. This suggests that the ethanone group in this compound would also be positioned in close proximity to the plane of the indole ring to maximize π-conjugation. The bromine atom at the 5-position would lie within the plane of the indole ring.

Table 3: Selected Interatomic Distances and Angles from a Related Indole Derivative

| Parameter | Value |

| C-C (indole ring) | ~1.36-1.44 Å |

| C-N (indole ring) | ~1.37-1.38 Å |

| C-Br | ~1.90 Å |

| C-C=O | ~1.48 Å |

| C=O | ~1.22 Å |

| C-N-C (indole ring) | ~108-110° |

| C-C-C (indole ring) | ~120-135° |

This table presents typical bond lengths and angles for indole derivatives, providing an approximation of the expected geometry for this compound based on known crystal structures of similar molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound possesses several key functional groups that are likely to dictate its supramolecular assembly in the solid state. These include a hydrogen bond donor (the indole N-H group), hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom of the indole), a halogen atom (bromine), and an extended aromatic system. These features facilitate a variety of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction expected is classical hydrogen bonding involving the indole N-H group as the donor and the carbonyl oxygen atom of a neighboring molecule as the acceptor. This interaction would likely form chains or dimeric motifs. For instance, in the crystal structure of 5-Bromo-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming distinct chains. researchgate.netresearchgate.net Weaker C—H⋯O interactions, involving aromatic or methyl protons and the carbonyl oxygen, are also anticipated to play a role in stabilizing the crystal packing.

π-π Stacking: The planar indole ring system is conducive to π-π stacking interactions. In many indole derivatives, these manifest as slipped or offset stacking arrangements, where the centroid of one aromatic ring is displaced relative to the one below it. These interactions are a significant stabilizing force, often leading to the formation of columnar structures. Analysis of related bromo-substituted indole compounds reveals that slipped π-π interactions between indole systems are a common and energetically significant feature of their crystal packing. nih.gov

A summary of the probable intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Typical Motif |

| Hydrogen Bond | N-H (Indole) | O=C (Ethanone) | Chains or Dimers |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O=C (Ethanone) | Network Stabilization |

| Weak Hydrogen Bond | C-H (Aromatic) | Br | Packing Stabilization |

| π-π Stacking | Indole Ring | Indole Ring | Slipped Stacks/Columns |

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is primarily determined by the interplay of intramolecular electronic effects and intermolecular packing forces.

Planarity of the Indole Core: The bicyclic 1H-indole ring system is inherently aromatic and therefore expected to be essentially planar. Crystal structure analyses of numerous indole derivatives confirm this, with only minor deviations from planarity. For example, the related compound 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, which features a similar bicyclic core, is reported to be almost planar. nih.govresearchgate.net

Orientation of the Ethanone Group: The ethanone (acetyl) substituent at the 7-position is the main point of conformational flexibility. There is a potential for rotation around the C7-C(O) single bond. However, to maximize electronic conjugation between the carbonyl group and the aromatic indole system, a coplanar or near-coplanar arrangement is highly favored. This would result in the atoms of the ethanone group lying in or very close to the plane of the indole ring. Torsional angles in similar structures, such as 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime, show only small deviations from planarity in the side chain, supporting the likelihood of a largely planar conformation for the title compound. nih.govresearchgate.net

The final observed conformation in the crystal lattice will be a balance between this electronically favored planar geometry and the steric and energetic demands of the crystal packing. The intermolecular interactions detailed in the preceding section, particularly the formation of strong N-H···O hydrogen-bonded chains and stabilizing π-π stacks, will be the dominant forces in defining the molecular arrangement and locking the molecule into its lowest energy solid-state conformation.

| Structural Feature | Expected Conformation | Rationale |

| Indole Ring System | Planar | Aromaticity of the bicyclic ring. |

| Ethanone Group Orientation | Coplanar with Indole Ring | Maximization of π-system conjugation. |

| Overall Molecular Shape | Largely Planar | Driven by the planarity of the core and the conjugated substituent. |

Computational Chemistry and Theoretical Studies of 1 5 Bromo 1h Indol 7 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 1-(5-Bromo-1H-indol-7-YL)ethanone at the atomic level.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. For indole (B1671886) derivatives, the HOMO is typically localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the entire molecule, highlighting potential sites for nucleophilic attack. Understanding the energies and spatial distributions of these frontier orbitals is essential for predicting the molecule's behavior in chemical reactions.

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

| Note: Specific energy values for this compound are not readily available in the provided search results. The table is a template for where such data would be presented. |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack. In general, for molecules with electronegative atoms, such as the oxygen in the carbonyl group of this compound, the MESP map would show a region of high electron density (typically colored red or yellow), indicating a site favorable for interaction with electrophiles. Conversely, areas around hydrogen atoms, particularly the N-H group of the indole ring, would exhibit a positive electrostatic potential (often colored blue), suggesting a propensity for nucleophilic interactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. A higher electronegativity and a lower chemical hardness generally correlate with greater reactivity. These calculated indices, in conjunction with MESP analysis, allow for the precise prediction of the most likely sites for electrophilic and nucleophilic attack on the this compound molecule.

| Reactivity Index | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Global Softness (S) | 1/(2η) | Value |

| Note: Specific values for this compound are not readily available in the provided search results. The table serves as a template. |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic characteristics of novel compounds. For a molecule like this compound, these predictions would offer valuable data for its identification and structural elucidation.

Table 1: Predicted Spectroscopic Parameters (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | DFT (e.g., B3LYP/6-311G(d,p)) |

| ¹³C NMR | Chemical Shifts (ppm) | DFT (e.g., B3LYP/6-311G(d,p)) |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) |

Note: The data in this table is hypothetical and serves as an example of what would be generated through computational studies. Specific values would require dedicated quantum chemical calculations.

Molecular Docking Studies (focused on chemical interaction principles)

Molecular docking simulations for this compound would investigate its potential to bind to various biological targets. Research on similar indole-containing compounds has shown their ability to interact with a range of receptors and enzymes, often through specific non-covalent interactions. For instance, studies on other indole derivatives have revealed their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or as ligands for serotonin (B10506) and dopamine (B1211576) receptors.

The analysis of ligand-receptor interactions is fundamental to understanding the biological activity of a compound. For this compound, key interactions would likely involve:

Hydrogen Bonding: The indole N-H group and the carbonyl oxygen of the ethanone (B97240) moiety are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues in a receptor's binding pocket, such as serine, threonine, or tyrosine.

Halogen Bonding: The bromine atom at the 5-position of the indole ring can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor.

The binding mode describes the specific orientation and conformation of the ligand within the receptor's active site. For this compound, different binding modes would be possible depending on the topology and chemical environment of the binding site. Computational docking programs can predict multiple possible binding poses, which are then typically ranked based on a scoring function that estimates the binding affinity. The most favorable binding modes are those that maximize stabilizing interactions and minimize steric clashes. The specific substitution pattern of this compound, with the bromo group at the 5-position and the ethanone at the 7-position, would significantly influence its preferred binding orientation compared to other indole derivatives.

Table 2: Potential Interacting Residues in a Hypothetical Receptor Active Site

| Interaction Type | Potential Ligand Group | Potential Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Indole N-H, Carbonyl C=O | Ser, Thr, Tyr, Asn, Gln, Asp, Glu |

| Halogen Bond | Bromo group | Carbonyl oxygen of backbone, Asp, Glu |

| π-π Stacking | Indole ring system | Phe, Tyr, Trp |

Note: This table is a conceptual representation of potential interactions and is not based on specific docking results for the target compound.

Advanced Applications in Organic Synthesis

1-(5-Bromo-1H-indol-7-YL)ethanone as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound serves as a powerful tool for synthetic chemists. The bromine atom at the C5 position is a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Concurrently, the acetyl group at the C7 position offers a gateway to numerous transformations, including condensations, reductions, and elaborations into other functional moieties. This orthogonal reactivity is key to its utility in building intricate molecular structures.

Scaffold diversification is a central theme in the application of this compound. The indole (B1671886) core is a "privileged scaffold" in medicinal chemistry, and the ability to modify it at two distinct points allows for a systematic exploration of chemical space. nih.gov

The C5-bromo substituent is readily employed in various palladium-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. While specific examples starting from the 7-acetyl isomer are not extensively documented, the reactivity of the 5-bromoindole (B119039) scaffold is well-established and directly applicable. Key diversification reactions include:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids.

Sonogashira Coupling: To introduce alkyne fragments.

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

Simultaneously, the 7-acetyl group can be transformed to introduce further diversity. For instance, it can be converted into an acetamido group, a modification known to enhance the biological activity of some indole-based compounds. nih.gov Studies on related 7-acetyl-5-bromoindoles have shown that this acetyl moiety can be readily converted into an oxime, which can then undergo a Beckmann rearrangement to yield the corresponding 7-acetamidoindole. nih.govmdpi.com This transformation highlights the utility of the acetyl group as a precursor to other important functional groups.

The following table illustrates potential diversification reactions based on the known chemistry of related indole scaffolds.

| Reaction Type | Reagents & Conditions (Exemplary) | Product Type | Purpose |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-7-acetylindole | Introduction of aryl groups |

| Oxime Formation | Hydroxylamine (B1172632) hydrochloride, Pyridine (B92270), Ethanol (B145695), Reflux | 7-(1-Hydroxyiminoethyl)indole | Intermediate for amides, heterocycles |

| Beckmann Rearrangement | Trifluoroacetic acid | 7-Acetamidoindole | Amide introduction for biological activity |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Fused Pyrrolo[3,2,1-ij]quinoline | Construction of complex fused systems researchgate.net |

The 7-acetyl group in this compound is a key participant in cyclization reactions to form fused heterocyclic systems. metu.edu.tr These reactions significantly increase molecular complexity and rigidity, often leading to compounds with novel biological properties.

A notable example is the Vilsmeier-Haack reaction performed on related 7-acetyl-2-aryl-5-bromoindoles. researchgate.net Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) does not lead to simple formylation but instead initiates a cyclization cascade, yielding complex 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. researchgate.net This demonstrates how the 7-acetyl group can direct the formation of intricate, polycyclic frameworks.

Another strategy involves the initial conversion of the acetyl group to an oxime. nih.govmdpi.com The resulting oxime is a versatile intermediate. For example, researchers have used these oximes in attempts to synthesize N-(indol-7-yl) acetamides via Beckmann rearrangement, which are valuable precursors for further synthetic elaboration or biological testing. mdpi.com

The table below summarizes key transformations for synthesizing fused systems from 7-acetylindole precursors.

| Starting Material Type | Reagents & Conditions | Product | Reference |

| 7-Acetyl-2-aryl-5-bromoindole | POCl₃, DMF | 6-Oxo-6H-pyrrolo[3,2,1-ij]quinoline dicarbaldehyde | researchgate.net |

| 7-Acetyl-2,5-diarylindole | NH₂OH·HCl, Pyridine, Ethanol | 7-Acetyl-2,5-diarylindole oxime | mdpi.com |

These examples underscore the potential of this compound to serve as a linchpin in the synthesis of diverse and complex heterocyclic structures. uni-rostock.deresearchgate.net

Role in Medicinal Chemistry Lead Generation (from a chemical synthesis perspective)

From a synthetic standpoint, this compound is an ideal starting material for lead generation in medicinal chemistry. ethernet.edu.et The indole nucleus is a core structure in numerous pharmacologically active agents, and this particular derivative provides two orthogonal chemical handles for creating large libraries of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net

The synthetic utility is highlighted in studies on related compounds. For instance, research on 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles revealed important SAR insights for developing potential inhibitors of tubulin polymerization. nih.gov In that work, the 7-acetyl-5-bromoindole precursors were found to be inactive, but their conversion to 7-acetamidoindoles led to modest cytotoxicity. nih.gov This implies that the 7-acetyl group of the title compound is valuable not as a final pharmacophore, but as a synthetic precursor to a more biologically active amide functionality.

The 5-bromo position allows for the introduction of various lipophilic groups via cross-coupling, a strategy known to modulate the biological activity of indole-based compounds. nih.gov The combination of modifications at both the C5 and C7 positions allows for fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as potential EGFR tyrosine kinase inhibitors, demonstrating the value of the 5-bromoindole scaffold in developing anti-cancer agents. researchgate.net

The strategic value of this building block in lead generation can be summarized as follows:

Dual-Vector Modification: Allows for independent or combined derivatization at C5 (via the bromo group) and C7 (via the acetyl group).

Access to Key Pharmacophores: The 7-acetyl group is a synthetic precursor to other functionalities like amides and oximes, which can be crucial for target binding. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The bromo group can be replaced with a wide range of other groups to probe interactions with biological targets.

Electrochemical Applications

Studies on other bromoindoles have shown their potential in the development of functional materials. For example, bromoindoles are considered promising precursors for electrocatalysts and anode materials in batteries. Furthermore, the electrochemical behavior of complex indolocarbazoles, which are extended indole systems, has been investigated for applications in organic electronics, where they can serve as hole-transporting materials in OLEDs or as photosensitizers in dye-sensitized solar cells. researchgate.net

Cyclic voltammetry is a key technique used to investigate the redox properties of such compounds. mdpi.com It is plausible that this compound could be studied for its own redox behavior or used as a monomer for electropolymerization, potentially forming a stable, functional polymer film on an electrode surface. Such films could find use in chemical sensors, electrochromic devices, or as corrosion inhibitors. grafiati.com

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-1H-indol-7-YL)ethanone, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves bromination and acetylation of indole derivatives. A one-step approach using bromoacetate or bromoacetyl precursors under mild conditions (e.g., K₂CO₃ in CH₃CN at 0°C to room temperature) is favored for efficiency . For example, Scheme 5 in outlines a multi-step synthesis where ethyl bromoacetate reacts with indole intermediates, followed by deprotection and purification. Key considerations:

- Use anhydrous solvents to avoid hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure regioselectivity.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation requires a combination of:

- NMR : Analyze and spectra for indole proton environments (e.g., downfield shifts at δ 7.5–8.2 ppm for aromatic protons) and acetyl group signals (δ 2.6–2.8 ppm for CH₃) .

- X-ray crystallography : Use SHELXL () for refinement. Prepare single crystals via slow evaporation (solvent: DCM/hexane). Refinement parameters (R-factor < 5%) and hydrogen bonding networks are critical for validating the bromine and acetyl positions .

- IR spectroscopy : Confirm acetyl C=O stretch (~1680–1700 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .

Q. What are the typical chemical reactions and reactivity patterns observed in brominated indolyl ethanones?

Methodological Answer: Key reactions include:

- Nucleophilic substitution : Bromine at C5 is susceptible to substitution with amines or thiols under Pd catalysis .

- Oxidation : The acetyl group can be oxidized to carboxylic acids using KMnO₄ in acidic conditions .

- Cyclization : Under basic conditions (e.g., NaH), intramolecular cyclization forms fused heterocycles .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of brominated indolyl ethanones using software like SHELXL?

Methodological Answer: Challenges include disordered bromine atoms and thermal motion artifacts. Solutions:

- Disorder modeling : Split bromine occupancy using PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion. Use synchrotron sources for weakly diffracting crystals.

- Validation tools : Cross-check refinement with WinGX () for bond-length and angle outliers.

Q. What methodologies are recommended for resolving contradictions in spectroscopic data during compound characterization?

Methodological Answer: Contradictions (e.g., inconsistent IR vs. NMR data) arise from impurities or tautomerism. Strategies:

- Multi-technique correlation : Compare - HMBC (for indole N–H connectivity) with IR carbonyl stretches .

- Computational validation : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate spectra (Gaussian 09). Match computed vs. experimental shifts .

- Purification : Re-crystallize or use preparative HPLC to isolate tautomers.

Q. What strategies can be employed to optimize regioselectivity in substitution reactions involving this compound?

Methodological Answer: Regioselectivity at C5 vs. C7 is influenced by electronic and steric factors:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C3 to enhance C5 bromine reactivity .

- Catalytic systems : Use Pd(PPh₃)₄ with chelating ligands (e.g., dppe) to favor C5 substitution .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C5 attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.